Bienvenue dans la boutique en ligne BenchChem!

GSK2636771

PI3K isoform selectivity biochemical assay kinase inhibitor profiling

GSK2636771 is the definitive tool compound for PI3Kβ-specific interrogation in PTEN-deficient models. It achieves an apparent Ki of 0.89 nM and IC₅₀ of 5.2 nM with >900-fold selectivity over PI3Kα/γ, eliminating confounding off-target activity seen with AZD8186 or pan-PI3K inhibitors. Validated efficacy in PC-3 (EC₅₀ 36 nM), HCC70 (EC₅₀ 72 nM) and BT549 cells supports prostate and triple-negative breast cancer research. Clinical data confirm durable responses at 200 mg QD (combination) and 400 mg QD (monotherapy). Procure GSK2636771 for unambiguous PI3Kβ pathway interrogation.

Molecular Formula C22H22F3N3O3
Molecular Weight 433.4 g/mol
CAS No. 1372540-25-4
Cat. No. B560116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2636771
CAS1372540-25-4
Synonyms2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid
Molecular FormulaC22H22F3N3O3
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C
InChIInChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30)
InChIKeyXTKLTGBKIDQGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Structure & Identifiers


Interactive Chemical Structure Model





GSK2636771 for PI3Kβ-Selective Inhibition in PTEN-Deficient Oncology Research


GSK2636771 (CAS 1372540-25-4) is an orally bioavailable, ATP-competitive, substituted benzimidazole inhibitor that selectively targets the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ) [1]. The compound was identified through a knowledge-based lead optimization program to exploit the synthetic lethal relationship between PTEN deficiency and PI3Kβ dependence [2]. GSK2636771 demonstrates an apparent Ki of 0.89 nM and an IC₅₀ of 5.2 nM for PI3Kβ, with >900-fold selectivity over the p110α and p110γ isoforms and >10-fold selectivity over p110δ [3].

Why Pan-PI3K and Alternative Isoform-Selective Inhibitors Cannot Replace GSK2636771 in PTEN-Deficient Models


In PTEN-deficient tumor models, the PI3Kβ isoform (p110β) is uniquely required for pathway activation and cellular proliferation—a synthetic lethal dependency not observed with PI3Kα, PI3Kδ, or PI3Kγ [1]. Pan-PI3K inhibitors (e.g., copanlisib) suppress all class I isoforms but carry substantial toxicity burdens including hyperglycemia, rash, and colitis that have led to market withdrawals in hematologic indications [2]. Alternative PI3Kβ inhibitors such as AZD8186 exhibit different selectivity profiles with residual PI3Kα activity (IC₅₀ = 35 nM) that may confound pathway interrogation [3]. The following quantitative evidence demonstrates precisely where GSK2636771 provides differentiation that is material for experimental design and procurement decisions.

Quantitative Differentiation Evidence for GSK2636771: Comparator-Based Selectivity, Cellular Activity, and Clinical Performance Data


PI3Kβ Isoform Selectivity: GSK2636771 vs. AZD8186 Biochemical Profiling

GSK2636771 demonstrates >900-fold biochemical selectivity for PI3Kβ over PI3Kα, compared to AZD8186's approximate 9-fold selectivity for PI3Kβ over PI3Kα (IC₅₀ values: 4 nM vs. 35 nM, respectively) [1]. This >100-fold differential in selectivity margin is critical for experiments where PI3Kα inhibition would confound interpretation of PI3Kβ-specific pathway effects .

PI3K isoform selectivity biochemical assay kinase inhibitor profiling off-target activity

PTEN-Deficient Prostate Cancer Cell Line Activity: GSK2636771 vs. Idelalisib

In PTEN-null human prostate adenocarcinoma PC-3 cells, GSK2636771 inhibits cell viability with an EC₅₀ of 36 nM [1]. In contrast, the PI3Kδ-selective inhibitor idelalisib (CAL-101) exhibits substantially weaker activity against PI3Kβ with an IC₅₀ of 565 nM, representing a >15-fold lower biochemical potency for the target isoform [2].

PTEN-deficient prostate cancer PC-3 cell line cellular EC₅₀ PI3Kδ inhibitor comparison

PTEN-Deficient Breast Cancer Cell Line Activity: GSK2636771 vs. AZD8186 Cellular IC₅₀ Comparison

In PTEN-deficient breast cancer cell lines, GSK2636771 demonstrates differential sensitivity profiles: EC₅₀ = 72 nM in HCC70 cells and significant viability reduction in BT549 cells [1]. AZD8186, while equipotent in biochemical PI3Kβ assays (IC₅₀ = 4 nM), exhibits a markedly different growth inhibition profile across PTEN-deficient cell lines, with GI₅₀ values <1 μM in most but not all PTEN-null contexts [2]. Notably, AZD8186 retains meaningful PI3Kα activity (IC₅₀ = 35 nM) that may contribute to its cellular phenotype, whereas GSK2636771's >900-fold selectivity over PI3Kα ensures that observed effects are attributable specifically to PI3Kβ inhibition .

PTEN-deficient breast cancer HCC70 cell line BT549 cell line cellular IC₅₀

Clinical Activity in PTEN-Deficient mCRPC: GSK2636771 + Pembrolizumab Combination Durable Responses

In a phase I/II trial of patients with heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) and PTEN loss, GSK2636771 (200 mg QD) combined with pembrolizumab produced partial responses in 2 of 11 evaluable patients (18%), with tumor reductions of 56% and 59% from baseline per RECIST 1.1 [1]. These responses were associated with durable progression-free survival of 24.1 and 13.6 months, respectively, in a population with a median of 4 prior lines of therapy and 83% prior taxane exposure [1].

metastatic castration-resistant prostate cancer PTEN loss pembrolizumab combination durable response

Clinical Activity in PTEN-Altered Solid Tumors: NCI-MATCH Trial Disease Stabilization

In the NCI-MATCH precision oncology trial (EAY131 subprotocols N and P), GSK2636771 monotherapy (400 mg QD) was evaluated in patients with relapsed/refractory solid tumors harboring PTEN mutation/deletion (arm N, n=24) or PTEN protein loss (arm P, n=32) [1]. While the primary endpoint of objective response was not met, GSK2636771 demonstrated disease stabilization: 32% of patients in arm N and 22% in arm P achieved stable disease, with two patients in each arm experiencing durable SD ≥6 months [1].

NCI-MATCH trial PTEN mutation PTEN deletion stable disease solid tumors

Toxicity Profile Differentiation: GSK2636771 vs. Approved Pan-PI3K and PI3Kδ Inhibitors

GSK2636771's clinical adverse event profile shows distinct differentiation from FDA-approved pan-PI3K and PI3Kδ inhibitors. In the NCI-MATCH trial, the most frequent ≥grade 3 treatment-related adverse events with GSK2636771 monotherapy were fatigue (n=4) and anemia (n=2) in arm N, and hypocalcemia (n=3), anemia, fatigue, diarrhea, and hypokalemia (each n=2) in arm P [1]. In contrast, approved PI3K inhibitors idelalisib and duvelisib carry black box warnings for hepatotoxicity (16-18%), severe diarrhea/colitis (14-20%), and pneumonitis (4%) [2]. Copanlisib, a pan-PI3K inhibitor, was withdrawn from the market after confirmatory trials failed to show progression-free survival improvement [3].

PI3K inhibitor toxicity adverse event profile immune-related toxicity class comparison

Evidence-Backed Research Applications for GSK2636771 Procurement and Experimental Design


PTEN-Deficient Prostate Cancer In Vitro and In Vivo Modeling

GSK2636771 is the appropriate tool compound for PI3Kβ inhibition in PTEN-deficient prostate cancer models, based on its EC₅₀ of 36 nM in PC-3 prostate adenocarcinoma cells [1]. For in vivo studies, oral bioavailability enables once-daily dosing, with clinical data supporting a 200 mg QD human-equivalent dose for combination studies and 400 mg QD for monotherapy investigations [2][3]. Researchers should note that GSK2636771's >900-fold selectivity over PI3Kα makes it preferable to AZD8186 (9-fold selectivity) when unambiguous attribution of effects to PI3Kβ is required [4].

PTEN-Deficient Breast Cancer Target Validation and Combination Studies

GSK2636771 enables PI3Kβ-specific interrogation in PTEN-deficient breast cancer models, with validated sensitivity in HCC70 (EC₅₀ = 72 nM) and BT549 cell lines [1]. Given that PTEN loss occurs in approximately 30% of triple-negative breast cancers [5], GSK2636771 is suitable for exploring PI3Kβ-dependent synthetic lethality in this molecular subtype. The compound's clean isoform selectivity profile allows combination studies with endocrine therapy (e.g., fulvestrant in ER+ PTEN-deficient models) or PI3Kα inhibitors without confounding cross-isoform inhibition [6].

Immuno-Oncology Combination Studies in PTEN-Deficient Tumor Microenvironment Models

Based on phase I/II clinical data demonstrating durable responses (PFS 24.1 and 13.6 months) when GSK2636771 was combined with pembrolizumab in PTEN-deficient mCRPC [2], researchers can rationally employ GSK2636771 at the clinically validated 200 mg QD human-equivalent dose in syngeneic or xenograft models exploring PI3Kβ inhibition plus immune checkpoint blockade. Preclinical data demonstrate that selective PI3Kβ inhibition enhances intratumoral T-cell frequency in PTEN loss models [7], supporting this combination approach.

Molecularly Defined PTEN-Altered Solid Tumor Pan-Cancer Studies

GSK2636771 is suitable for pan-cancer PTEN-altered tumor model studies, as supported by the NCI-MATCH trial which demonstrated disease stabilization across multiple histologies including uterine leiomyosarcoma, endometrial carcinoma, prostate cancer, and squamous bladder cancer [3]. The 22-32% stable disease rate observed clinically provides a benchmark for preclinical efficacy expectations. Given PTEN loss frequencies of 50% in prostate cancer, 57% in endometrial cancer, and 30% in triple-negative breast cancer [5], GSK2636771 offers a valuable tool for exploring PI3Kβ dependency across these high-unmet-need tumor types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2636771

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.